(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound is characterized by the presence of a hydroxy group on one phenyl ring and a methyl group on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones
Scientific Research Applications
(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological studies.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and diabetes due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the methyl group on the phenyl ring.
(2E)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Has a hydroxy group on the para position of the phenyl ring.
(2E)-3-(2-hydroxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of both a hydroxy group and a methyl group in (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one contributes to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11,17H,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNBWYJVZCFWRS-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419372 | |
Record name | 3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81226-96-2, 7645-95-6 | |
Record name | 2-Propen-1-one, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC139719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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